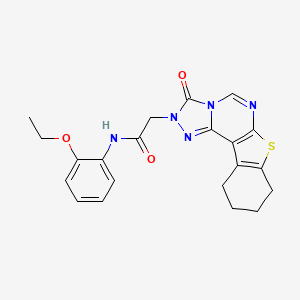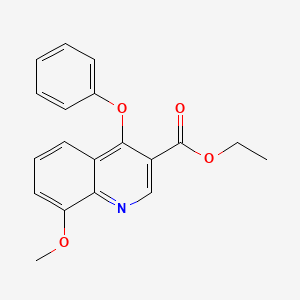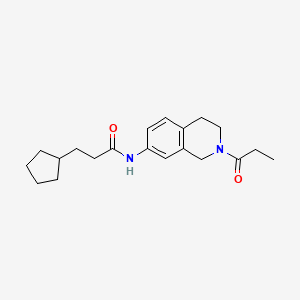
3-cyclopentyl-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of an organic compound usually includes its molecular formula, structural formula, and other identifiers like CAS number, InChI, and SMILES string .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
The molecular structure of an organic compound can be analyzed using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) .Chemical Reactions Analysis
The reactivity of an organic compound is studied by performing various chemical reactions and observing the products. This can provide information about functional groups present in the molecule .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, density, and reactivity can be determined through various experimental methods .Scientific Research Applications
Pharmacokinetics and Safety
3-cyclopentyl-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide (referred to as WR 238605 in the study) has been examined for its pharmacokinetics and safety as an antimalarial drug. It demonstrated greater efficacy and lower toxicity compared to primaquine in preclinical studies. A study involving 48 men showed that the drug had linear kinetics and was well-tolerated, with gastrointestinal disturbances as possible side effects. It features a long absorption phase, slow metabolism, and a half-life of 14 days, making it a promising candidate for further testing as a prophylactic and treatment for malaria (Brueckner et al., 1998).
Cancer Treatment
Ecteinascidin 743 (ET-743), a cytotoxic tetrahydroisoquinoline alkaloid, covalently binds to DNA in the minor groove, showing potential as a cancer treatment. A Phase I study revealed that prolonging the duration of exposure to ET-743 enhances its chemosensitivity in cancer cells. The study also highlighted the schedule-dependent toxicity of the drug, necessitating further research to establish the optimal administration schedule for maximizing its therapeutic potential while maintaining safety (Ryan et al., 2001).
Neurological Studies
Research on Parkinson's disease (PD) indicated that the N-methylation ability for azaheterocyclic amines, including tetrahydroisoquinoline, is higher in patients with PD. This finding could suggest a potential role of N-methylation in the disease's pathogenesis, highlighting the importance of understanding metabolic pathways in neurological conditions (Aoyama et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-cyclopentyl-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-2-20(24)22-12-11-16-8-9-18(13-17(16)14-22)21-19(23)10-7-15-5-3-4-6-15/h8-9,13,15H,2-7,10-12,14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJDVPIVEWJEMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2641429.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2641432.png)


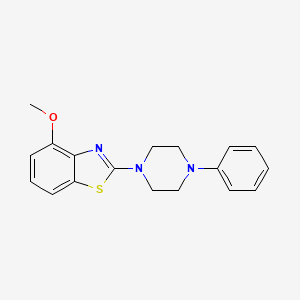
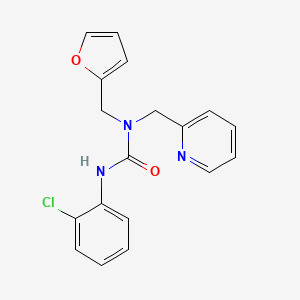

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2641441.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2641442.png)
